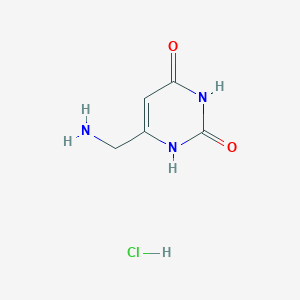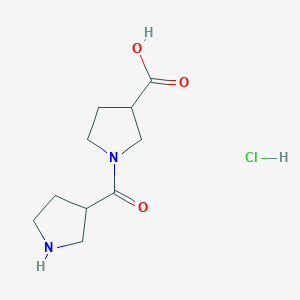
1-(Pyrrolidine-3-carbonyl)pyrrolidine-3-carboxylic acid hydrochloride
Vue d'ensemble
Description
1-(Pyrrolidine-3-carbonyl)pyrrolidine-3-carboxylic acid hydrochloride is an organic compound characterized by the presence of two pyrrolidine rings. Pyrrolidine, a five-membered nitrogen-containing heterocycle, is a versatile scaffold widely used in medicinal chemistry due to its ability to enhance the pharmacokinetic properties of drug candidates . This compound is typically found as a crystalline solid and is soluble in water and common organic solvents .
Méthodes De Préparation
The synthesis of 1-(Pyrrolidine-3-carbonyl)pyrrolidine-3-carboxylic acid hydrochloride involves several steps:
Oxidation of Pyrrolidine: The initial step involves the oxidation of pyrrolidine using an oxidizing agent such as nitric acid to form pyrrolidine-3-carboxylic acid.
Formation of Pyrrolidine-3-carbonyl Derivative: The pyrrolidine-3-carboxylic acid is then reacted with another pyrrolidine molecule under specific conditions to form the pyrrolidine-3-carbonyl derivative.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods typically involve optimizing these steps to achieve high yields and purity, often using continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
1-(Pyrrolidine-3-carbonyl)pyrrolidine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl groups to alcohols.
Common reagents used in these reactions include oxidizing agents (e.g., nitric acid, potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alkyl halides). The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(Pyrrolidine-3-carbonyl)pyrrolidine-3-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(Pyrrolidine-3-carbonyl)pyrrolidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding . The exact pathways and molecular targets depend on the specific application and biological context.
Comparaison Avec Des Composés Similaires
1-(Pyrrolidine-3-carbonyl)pyrrolidine-3-carboxylic acid hydrochloride can be compared with other pyrrolidine derivatives such as:
Pyrrolidine-2,5-dione: Known for its inhibitory activity on carbonic anhydrase isoenzymes.
Pyrrolidine-2-one: Used in the synthesis of various pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its dual pyrrolidine structure, which enhances its binding affinity and specificity for certain biological targets, making it a valuable compound in drug discovery and development .
Propriétés
IUPAC Name |
1-(pyrrolidine-3-carbonyl)pyrrolidine-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3.ClH/c13-9(7-1-3-11-5-7)12-4-2-8(6-12)10(14)15;/h7-8,11H,1-6H2,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTPRFCRTPWRENK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C(=O)N2CCC(C2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



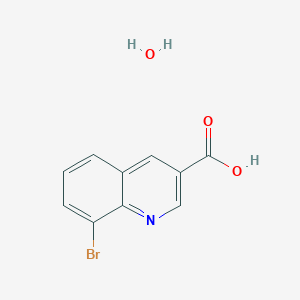

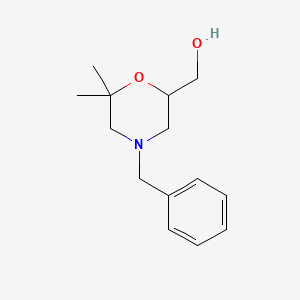

![3-Azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B1377027.png)


![1-(Benzo[D]thiazol-2-YL)cyclopropanecarbonitrile](/img/structure/B1377035.png)


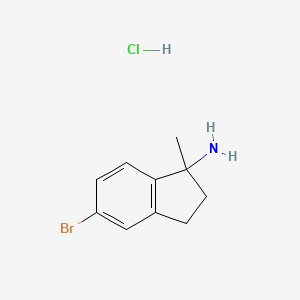
![3-Bromo-6-phenylpyrazolo[1,5-A]pyrimidine](/img/structure/B1377041.png)
